molecular formula C21H15BrClN5OS B12044542 N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476483-91-7

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12044542
CAS No.: 476483-91-7
M. Wt: 500.8 g/mol
InChI Key: COXFWQYSQLUJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of bromine, chlorine, pyridine, and triazole moieties

Properties

CAS No.

476483-91-7

Molecular Formula

C21H15BrClN5OS

Molecular Weight

500.8 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15BrClN5OS/c22-15-2-1-3-17(12-15)25-19(29)13-30-21-27-26-20(14-8-10-24-11-9-14)28(21)18-6-4-16(23)5-7-18/h1-12H,13H2,(H,25,29)

InChI Key

COXFWQYSQLUJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and phenyl groups. The final step often involves the formation of the acetamide linkage.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Pyridine and Phenyl Groups: This step may involve nucleophilic substitution reactions where the triazole ring is reacted with pyridine and bromophenyl derivatives.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance, a related compound with a 4-pyridyl moiety demonstrated exceptional anticancer activity against various cancer cell lines including prostate (PC3), lung (A549), and breast (MCF-7) cancers. The IC50 values for these compounds were notably low, indicating high potency against cancer cells .

CompoundCancer TypeIC50 Value (µM)
9dPC30.17 ± 0.063
9dA5490.19 ± 0.075
9dMCF-70.51 ± 0.083
9dDU-1450.16 ± 0.083

This data suggests that modifications to the triazole structure can significantly influence anticancer efficacy, making it a promising scaffold for drug development.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them suitable candidates for developing new antibiotics or antifungal agents . The presence of both bromine and chlorinated phenyl groups in the structure may enhance the lipophilicity and membrane penetration ability of the compound.

Case Studies

  • Triazole Derivatives in Cancer Treatment : A study published in MDPI detailed the synthesis of various triazole derivatives and their testing against cancer cell lines. Compounds similar to N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited promising results with low IC50 values across multiple cancer types .
  • Antimicrobial Evaluation : Research has shown that triazole compounds can effectively inhibit bacterial growth in vitro. The structural modifications that include sulfur atoms have been linked to enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-4-chlorobenzamide
  • N-(4-bromophenyl)-3-phenylacrylamide
  • 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Uniqueness

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both triazole and pyridine rings, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Biological Activity

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties as well as its mechanism of action.

Antimicrobial Activity

  • Mechanism of Action : The primary mechanism by which triazole derivatives exhibit antimicrobial activity involves the inhibition of cytochrome P450-dependent enzymes. This leads to a disruption in ergosterol synthesis, which is essential for fungal cell membrane integrity .
  • Activity Spectrum : Studies have shown that various triazole derivatives exhibit significant activity against a range of bacteria and fungi. For instance, compounds structurally similar to N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and certain Candida species .

Antifungal Activity

  • Inhibition of Fungal Growth : The compound has been tested against several fungal strains, including Candida albicans and Candida tropicalis. The results indicate that it possesses moderate to strong antifungal properties due to its ability to inhibit ergosterol biosynthesis .
  • Comparative Studies : When compared to standard antifungal agents like fluconazole, the triazole derivatives show promising results in inhibiting fungal growth at lower concentrations. This suggests a potential for developing new antifungal therapies based on this compound .

Anticancer Activity

  • Cell Line Studies : The anticancer efficacy of the compound has been evaluated using various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). In vitro studies indicated that it significantly inhibits cell proliferation at concentrations ranging from 12.5 µg/mL to 200 µg/mL .
  • Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This makes it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Study Findings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Showed significant antifungal activity against C. albicans with IC50 values comparable to fluconazole.
Study 3Reported anticancer effects on HepG2 cells with a notable reduction in cell viability at low concentrations (12.5 µg/mL).

Structure-Activity Relationship (SAR)

Research indicates that modifications in the substituents on the triazole ring significantly affect the biological activity of these compounds. For instance:

  • Electron-withdrawing groups (like bromine) tend to enhance antimicrobial properties.
  • The presence of pyridine rings contributes positively to anticancer activity by improving solubility and bioavailability .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Condition
SolventDMF or DMSO
BaseK₂CO₃ (2.0–3.0 equiv.)
Temperature60–80°C
Reaction Time6–12 hours
Purification MethodColumn chromatography

Advanced: How can structural contradictions in NMR and mass spectrometry data be resolved?

Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion mismatch) often arise from tautomerism in the triazole ring or residual solvent peaks. To resolve this:

  • Perform variable-temperature NMR to identify dynamic tautomeric equilibria.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
  • Validate the structure via single-crystal X-ray diffraction refined with SHELXL (e.g., handling twinned data or disorder using the TWIN/BASF commands) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole protons at δ 8.2–8.5 ppm).
  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹, absent post-reaction) stretches.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (tolerance ≤0.4%) .

Advanced: How can computational methods predict its biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the triazole core into active sites of targets like tyrosine kinases or CYP450 enzymes . The pyridinyl and halogenated aryl groups enhance hydrophobic interactions.
  • Pharmacophore Modeling : Map the sulfanyl-acetamide bridge as a hydrogen-bond acceptor and the triazole as a π-π stacking moiety.
  • MD Simulations : Validate binding stability (e.g., 100 ns simulations in GROMACS) by analyzing RMSD and ligand-protein interaction frequencies .

Basic: What in vitro assays evaluate its antimicrobial potential?

Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition (ZOI).
  • MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.

Q. Table 2: Example Antimicrobial Data

StrainZOI (mm)MIC (µg/mL)
S. aureus (ATCC 25923)188
E. coli (ATCC 25922)1232

Advanced: How can reaction yields be optimized when scaling up synthesis?

Answer:

  • Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., hydrolysis of chloroacetamide).
  • Catalyst Screening : Test phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to enhance thiol reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 6–12 hours) while maintaining >80% yield.
  • Workflow Automation : Use continuous-flow reactors to improve reproducibility at multi-gram scales .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders.
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal in halogenated waste containers .

Advanced: How does substituent variation on the triazole ring affect bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance antimicrobial activity by increasing membrane permeability (logP optimization).
  • Pyridinyl vs. Phenyl : Pyridinyl improves solubility and hydrogen-bonding capacity, critical for CNS-targeted agents.
  • Sulfanyl vs. Oxadiazole : Sulfanyl groups improve metabolic stability compared to oxadiazoles, as shown in SAR studies of analogous triazole derivatives .

Basic: How is crystallographic data processed for structural validation?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.
  • Refinement : Apply SHELXL-2018 with full-matrix least-squares methods. Address disorder using PART commands and apply anisotropic displacement parameters.
  • Validation : Check R-factors (R₁ < 0.05), residual electron density (<1.0 eÅ⁻³), and CIF files via PLATON .

Advanced: How can metabolic stability be assessed for drug development?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes.
  • Plasma Stability : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. Triazole derivatives often show t₁/₂ > 6 hours due to sulfanyl group stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.